N-(2H-1,3-benzodioxol-5-yl)-2-{4-[(4-fluorophenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{4-[(4-fluorophenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a fluorophenyl group, and a triazoloquinazoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis platforms, to ensure high yield and consistency. The process may also include purification steps like crystallization, chromatography, and recrystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{4-[(4-fluorophenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{4-[(4-fluorophenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{4-[(4-fluorophenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these actions can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Heparinoid compounds: Known for their anticoagulant and fibrinolytic properties.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-{4-[(4-fluorophenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{4-[(4-fluorophenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms of action, and various research findings related to its efficacy against different diseases.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Formula: C_{21}H_{18}F_{1}N_{5}O_{3}
Molecular Weight: 397.40 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the Benzodioxole Moiety: This can be achieved through electrophilic aromatic substitution reactions.
- Construction of the Triazoloquinazoline Framework: This involves cyclization reactions that connect various functional groups.
- Final Acetamide Formation: The acetamide group is introduced through amide coupling reactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways. This compound has shown potential as:
- An Anticancer Agent: Studies indicate that it may inhibit cancer cell proliferation by interfering with signal transduction pathways related to cell growth and survival.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MDA-MB-231 | 0.45 | Inhibition of ERK signaling |
A549 | 0.30 | Induction of apoptosis via caspase activation |
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness against various cancer types and its potential as an anti-inflammatory agent:
- Anticancer Efficacy
-
Anti-inflammatory Properties
- Research indicates that it may reduce inflammation by inhibiting specific pro-inflammatory cytokines and pathways involved in chronic inflammatory diseases.
-
Pharmacological Profile
- The compound has been tested for its pharmacokinetic properties. In vivo studies revealed favorable absorption and distribution characteristics with minimal toxicity at therapeutic doses.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, a comparison with similar compounds is essential:
Compound Name | Structure | Biological Activity |
---|---|---|
Compound A | Structure A | Moderate anticancer activity |
Compound B | Structure B | Strong anti-inflammatory effects |
This comparative analysis indicates that while other compounds exhibit similar activities, the specific structural features of this compound may enhance its efficacy against certain targets.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN5O5/c26-16-7-5-15(6-8-16)12-29-23(33)18-3-1-2-4-19(18)31-24(29)28-30(25(31)34)13-22(32)27-17-9-10-20-21(11-17)36-14-35-20/h1-11H,12-14H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYQDYYFASQUSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)N4C5=CC=CC=C5C(=O)N(C4=N3)CC6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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